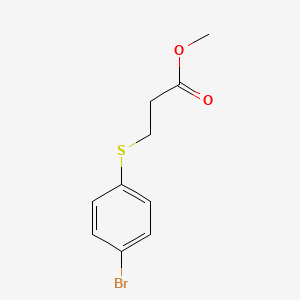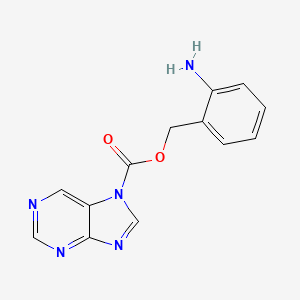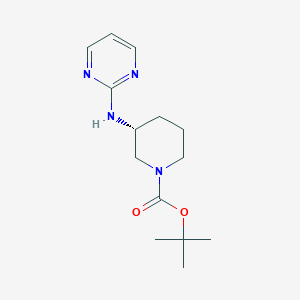
3-(3,4-Dichlorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorphenyl)-6,7-dihydro-1H-indazol-4(5H)-on ist eine chemische Verbindung, die zur Klasse der Indazol-Derivate gehört. Diese Verbindung ist durch das Vorhandensein einer Dichlorphenylgruppe gekennzeichnet, die an ein Indazolringsystem gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3,4-Dichlorphenyl)-6,7-dihydro-1H-indazol-4(5H)-on beinhaltet typischerweise die Reaktion von 3,4-Dichlorphenylhydrazin mit Cyclohexanon unter sauren Bedingungen. Die Reaktion verläuft über die Bildung eines Hydrazon-Zwischenprodukts, das anschließend zu einem Indazolring cyclisiert. Die Reaktionsbedingungen umfassen häufig die Verwendung einer starken Säure wie Salzsäure oder Schwefelsäure, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion von 3-(3,4-Dichlorphenyl)-6,7-dihydro-1H-indazol-4(5H)-on kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und pH-Wert sind entscheidend für die Optimierung des Produktionsprozesses.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(3,4-Dichlorphenyl)-6,7-dihydro-1H-indazol-4(5H)-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Indazol-Derivaten führen.
Substitution: Die Dichlorphenylgruppe kann Substitutionsreaktionen mit Nukleophilen eingehen, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von hydroxylierten Indazol-Derivaten.
Reduktion: Bildung von reduzierten Indazol-Derivaten.
Substitution: Bildung von substituierten Indazol-Derivaten mit verschiedenen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dichlorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated indazole derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorphenyl)-6,7-dihydro-1H-indazol-4(5H)-on hat in mehreren Bereichen der wissenschaftlichen Forschung Anwendung gefunden:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(3,4-Dichlorphenyl)-6,7-dihydro-1H-indazol-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung ist dafür bekannt, bestimmte Enzyme und Rezeptoren zu hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, wodurch sie krebshemmende Eigenschaften zeigt. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Verwendungskontext variieren.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dichlorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dichlorphenylisocyanat: Wird als chemisches Zwischenprodukt und in der organischen Synthese verwendet.
3,4-Dichlorphenol: Ein chloriertes Derivat von Phenol mit verschiedenen industriellen Anwendungen.
3-(3,4-Dichlorphenyl)-1,1-dimethylharnstoff (DCMU): Ein Algizid und Herbizid, das die Photosynthese hemmt.
Einzigartigkeit
3-(3,4-Dichlorphenyl)-6,7-dihydro-1H-indazol-4(5H)-on ist aufgrund seines Indazolringsystems einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Gegensatz zu anderen ähnlichen Verbindungen hat es sich in einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung bewährt, was es zu einer vielseitigen und wertvollen Verbindung in verschiedenen Bereichen macht.
Eigenschaften
Molekularformel |
C13H10Cl2N2O |
|---|---|
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C13H10Cl2N2O/c14-8-5-4-7(6-9(8)15)13-12-10(16-17-13)2-1-3-11(12)18/h4-6H,1-3H2,(H,16,17) |
InChI-Schlüssel |
QZRQRBIPNKGYCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)

![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)



![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)





